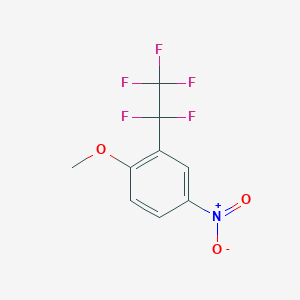
Benzene, 1-methoxy-4-nitro-2-(1,1,2,2,2-pentafluoroethyl)-
Cat. No. B8322603
M. Wt: 271.14 g/mol
InChI Key: KGCXDPPJFDZAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09095590B2
Procedure details


To a 250 mL round-bottom flask was added 2-bromo-1-methoxy-4-nitrobenzene (3.5 g, 15.08 mmol), copper(I) iodide (5.75 g, 30.2 mmol), and sodium 2,2,3,3,3-pentafluoropropanoate (5.25 g, 28.2 mmol) in DMF (75 ml) and toluene (25 ml) to give a tan suspension. The mixture was heated at 150° C. and toluene was removed by a Dean-Stark trap. The mixture was heated at 155° C. for 6 h under nitrogen, cooled and poured into 100 mL of water and 100 mL of ether, filtered through a 1-inch plug of Celite and the plug was rinsed with ether. The filtrate layers were separated. The organic layer was washed with brine, dried (Na2SO4) filtered and concentrated. The dark oil was flash chromatographed on an Isco 40 g silica cartridge eluting with 4:1 hexane/EtOAc to give a yellow oil that was a (3:1) mix of desired material and starting material (1.5 g, 37%).




Name
copper(I) iodide
Quantity
5.75 g
Type
catalyst
Reaction Step One

[Compound]
Name
material
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[F:13][C:14]([F:22])([C:18]([F:21])([F:20])[F:19])C([O-])=O.[Na+]>CN(C=O)C.C1(C)C=CC=CC=1.[Cu]I>[CH3:12][O:11][C:3]1[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=1[C:14]([F:22])([F:13])[C:18]([F:21])([F:20])[F:19] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
|
|
Name
|
|
|
Quantity
|
5.25 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(C(F)(F)F)F.[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
5.75 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
[Compound]
|
Name
|
material
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a tan suspension
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
toluene was removed by a Dean-Stark trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated at 155° C. for 6 h under nitrogen
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 100 mL of water and 100 mL of ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a 1-inch plug of Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the plug was rinsed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on an Isco 40 g silica cartridge
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4:1 hexane/EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil that
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mix of desired material
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=C(C=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
